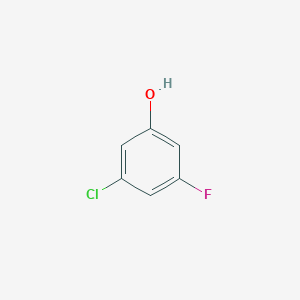
3-Chloro-5-fluorophénol
Vue d'ensemble
Description
3-Chloro-5-fluorophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-5-fluoro phenol (2C5FP) and 5-chloro-3-fluorophenoxypyridines are mentioned, which share similar structural motifs and may exhibit comparable properties and reactivity .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, novel 5-chloro-3-fluorophenoxypyridines were synthesized through S-substitution reactions and characterized using NMR, IR spectroscopy, and elemental analysis . Another synthesis approach for 3-amino-5-fluoroalkylfurans was developed through cyclization of fluorovinamides, demonstrating the versatility of fluorinated compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 3-fluorophenol was investigated through its microwave spectrum, revealing rotational constants and centrifugal distortion constants that indicate the planarity of the molecule . This suggests that 3-Chloro-5-fluorophenol may also exhibit a planar structure due to the similarities in the substitution pattern.
Chemical Reactions Analysis
The chemical reactivity of halogenated phenols can be inferred from the studies on related compounds. For example, the antibacterial activity of 2-chloro-5-fluoro phenol was supported by molecular docking studies, indicating that such compounds can interact strongly with biological targets . The herbicidal activity of 5-chloro-3-fluorophenoxypyridines against graminaceous plants was also reported, showing the potential of these compounds in agricultural applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-fluorophenol can be deduced from the properties of similar compounds. The vibrational spectral characteristics of 2-chloro-5-fluoro phenol were determined using NMR, FT-IR, and Raman spectroscopy, and the molecule's stability and reactivity were assessed through global chemical descriptors . The non-linear optical properties of these molecules were also investigated, which could be relevant for the development of new materials .
Applications De Recherche Scientifique
Applications pharmacologiques Antagonistes du récepteur cannabinoïde-1
Le 3-chloro-5-fluorophénol est utilisé en pharmacologie comme intermédiaire pour la synthèse d'amides substitués qui agissent comme antagonistes ou agonistes inverses du récepteur cannabinoïde-1 (CB1). Ces composés sont importants dans l'étude du système endocannabinoïde et de son rôle dans divers processus physiologiques, notamment la sensation de douleur, la régulation de l'humeur et le contrôle de l'appétit .
Synthèse organique Aryloxy arylcarboxamide et hétéroarylcarboxamide antagonistes
En synthèse organique, le this compound sert de précurseur à la création de composés substitués N-(arylméthyl)aryloxy arylcarboxamide et hétéroarylcarboxamide. Ces substances sont explorées pour leur potentiel en tant qu'antagonistes dans les traitements thérapeutiques .
Intermédiaire de recherche chimique pour la synthèse
En tant qu'intermédiaire en synthèse chimique, le this compound est essentiel au développement de diverses entités chimiques. Son rôle s'étend à la production de molécules complexes qui peuvent avoir des applications dans différents domaines de la chimie et de la science des matériaux .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chloro-5-fluorophenol is primarily used in the preparation of substituted amides that act as antagonists and/or inverse agonists of the cannabinoid-1 receptor . This suggests that the primary target of this compound is the cannabinoid-1 receptor.
Biochemical Pathways
Given its role in the synthesis of cannabinoid-1 receptor antagonists, it can be inferred that it may affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of 3-Chloro-5-fluorophenol’s action are likely related to its role as an antagonist or inverse agonist of the cannabinoid-1 receptor . By inhibiting the activity of these receptors, it could potentially modulate various physiological processes regulated by the endocannabinoid system.
Propriétés
IUPAC Name |
3-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBYTAAMHWQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378661 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202982-70-5 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the critical considerations regarding regioisomer impurities in pharmaceutical raw materials like 3-chloro-5-fluorophenol?
A: Regioisomer impurities, which are isomers with the same molecular formula but different atom arrangement within the molecule, are a significant concern in pharmaceutical manufacturing. [] Even small amounts of these impurities can impact the safety and efficacy of the final drug product. Therefore, it is crucial to have robust analytical methods, such as the gas chromatography method described in the paper, to detect and quantify these impurities in raw materials like 3-chloro-5-fluorophenol. [] This allows manufacturers to control impurity levels throughout the production process, ensuring the quality and safety of the final pharmaceutical product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



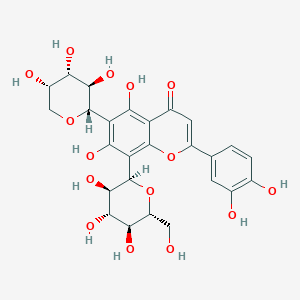


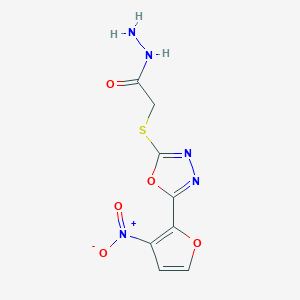
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
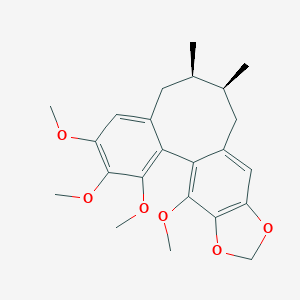
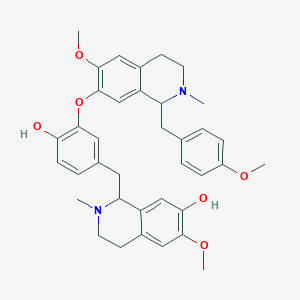

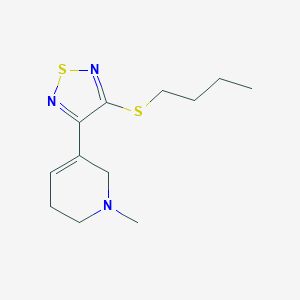
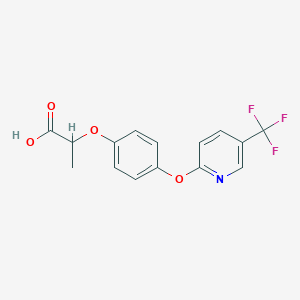


![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)